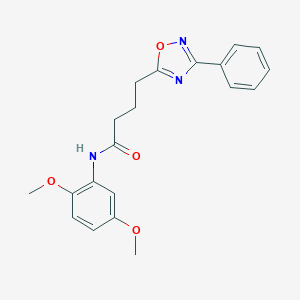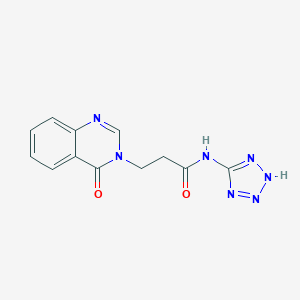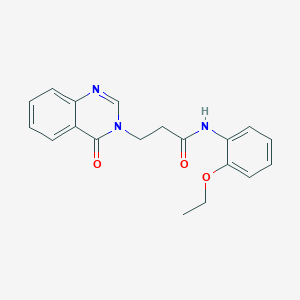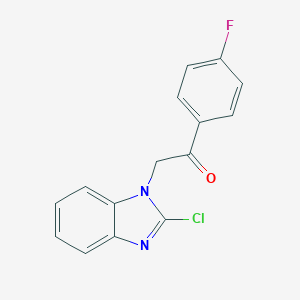
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as ‘DOB’, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DOB has been studied extensively in the field of scientific research due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
DOB exerts its effects by binding to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. It has been shown to increase the release of these neurotransmitters, resulting in altered perception, mood, and behavior. DOB has also been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DOB has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. DOB has also been shown to induce vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Additionally, it has been shown to increase the release of cortisol, a stress hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOB has several advantages and limitations for lab experiments. Its unique chemical structure and potential therapeutic applications make it a valuable tool for studying the central nervous system. However, its psychoactive properties can make it difficult to control experimental conditions. Additionally, the synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
Direcciones Futuras
There are several future directions for the study of DOB. One potential direction is the investigation of its potential therapeutic applications in the treatment of mood and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system. The development of new synthesis methods for DOB may also lead to the discovery of new compounds with potential therapeutic applications.
In conclusion, DOB is a synthetic compound that has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic applications. Its psychoactive properties and potential therapeutic applications make it a valuable tool for studying the central nervous system. Further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of DOB involves the reaction between 2,5-dimethoxybenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a reducing agent. The resulting product is then coupled with butanoyl chloride to obtain DOB. The synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
Aplicaciones Científicas De Investigación
DOB has been used extensively in scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and has been found to exhibit psychoactive properties. DOB has been shown to bind to serotonin and dopamine receptors, which are involved in regulating mood, behavior, and cognition.
Propiedades
Nombre del producto |
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
Fórmula molecular |
C20H21N3O4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-11-12-17(26-2)16(13-15)21-18(24)9-6-10-19-22-20(23-27-19)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
Clave InChI |
ONJVDCGBWSUNFA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)



![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)